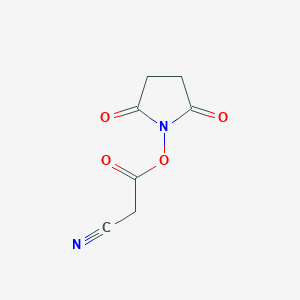

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-3-7(12)13-9-5(10)1-2-6(9)11/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLIBRFWDOSHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697082 | |

| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56657-76-2 | |

| Record name | 3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a key intermediate in pharmaceutical synthesis.

Chemical Structure and Identification

This compound, also known as Succinimidyl Cyanoacetate or Cyanoacetic Acid N-Hydroxysuccinimide Ester, is an activated ester widely utilized for cyanoacetylation reactions. The molecule consists of a cyanoacetic acid moiety esterified with N-hydroxysuccinimide (NHS). The NHS group is an excellent leaving group, rendering the carbonyl carbon highly susceptible to nucleophilic attack, particularly by primary amines.

The canonical SMILES representation of the molecule is C1CC(=O)N(C1=O)OC(=O)CC#N.[1][2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 56657-76-2 | [2] |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.13 g/mol | [2] |

| Appearance | White to off-white solid | |

| Density | 1.468 g/cm³ | [3] |

| Boiling Point | 336.064 °C at 760 mmHg | [3] |

| Flash Point | 157.046 °C | [3] |

| Refractive Index | 1.53 | [3] |

| Storage Conditions | 2-8 °C, keep tightly sealed, protect from moisture | [3] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of cyanoacetic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method is a standard procedure for the preparation of NHS esters.

Materials:

-

Cyanoacetic acid

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath while stirring.

-

Addition of Coupling Agent: Slowly add a solution of DCC (1.1 equivalents) in anhydrous THF to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh THF.

-

Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexane to yield this compound as a white solid.

-

Drying and Storage: Dry the purified product under vacuum and store it at 2-8 °C in a desiccator.

Safety Precautions: DCC is a potent skin sensitizer (B1316253) and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All procedures should be performed in a well-ventilated fume hood.

Application in Pharmaceutical Synthesis

This compound is a valuable reagent in the synthesis of complex pharmaceutical compounds, most notably in the preparation of Janus kinase (JAK) inhibitors.[2] JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers.

A prime example of its application is in the synthesis of Tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis. In this synthesis, this compound serves as a cyanoacetylating agent, reacting with a key piperidine (B6355638) intermediate to form a crucial amide bond.

Experimental Workflow: Synthesis of a Tofacitinib Intermediate

The following diagram illustrates the logical workflow for the cyanoacetylation step in the synthesis of a Tofacitinib precursor, as described in patent literature.

Caption: Reaction of the piperidine intermediate with this compound.

This reaction highlights the efficiency of this compound in forming amide bonds under mild conditions, a critical step in the multi-step synthesis of many modern pharmaceuticals.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a cyanoacetyl group into molecules, particularly for the acylation of amines. Its stability and reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. This guide has provided a detailed overview of its chemical structure, properties, a representative synthetic protocol, and a key application in pharmaceutical synthesis, serving as a practical resource for its use in a research and development setting.

References

An In-Depth Technical Guide to the Synthesis of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, a valuable reagent in bioconjugation, peptide synthesis, and drug development. The document details the core chemical principles, experimental methodologies, and key data associated with its preparation.

Overview and Core Principles

This compound, also known as succinimidyl cyanoacetate (B8463686) or cyanoacetic acid N-hydroxysuccinimide ester, is an activated ester. Its utility stems from the N-hydroxysuccinimide (NHS) ester functional group, which is a proficient leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack. This reactivity is harnessed to form stable amide bonds with primary amines under mild conditions, a cornerstone of many bioconjugation techniques.[1]

The primary synthetic route involves the esterification of cyanoacetic acid with N-hydroxysuccinimide (NHS). This reaction is typically facilitated by a coupling agent, most commonly a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[2][3] The carbodiimide activates the carboxylic acid group of cyanoacetic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the hydroxyl group of NHS to yield the desired product and a urea (B33335) byproduct.[2]

An alternative approach involves the use of di(N-succinimidyl) carbonate (DSC) as the activating agent.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and characterization of the compound.

| Property | Value | References |

| Molecular Formula | C₇H₆N₂O₄ | [5][6] |

| Molecular Weight | 182.13 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| Boiling Point | 336.064 °C at 760 mmHg | [5] |

| Density | 1.468 g/cm³ | [5] |

| Flash Point | 157.046 °C | [5] |

| Refractive Index | 1.53 | [5] |

| Storage Conditions | 2-8 °C, in a tightly closed container | [5] |

Synthesis of this compound

The following section outlines a representative experimental protocol for the synthesis of this compound via the widely employed carbodiimide coupling method.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Cyanoacetic Acid | C₃H₃NO₂ | 85.06 |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |

| Dichloromethane (B109758) (DCM), anhydrous | CH₂Cl₂ | 84.93 |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 |

| Hexane (B92381) | C₆H₁₄ | 86.18 |

Experimental Protocol

Reaction Setup: All glassware should be thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated ester.

-

Dissolution of Reactants: In a round-bottom flask, dissolve cyanoacetic acid (1.0 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous dichloromethane.

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form. Remove the DCU by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization.[7][8][9][10] A suitable solvent system for recrystallization is typically a mixture of ethyl acetate and hexane.[8] Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation.[1][11][12]

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the cyano group (C≡N) and the ester carbonyl (C=O).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the final product.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis and purification process.

References

- 1. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]

- 6. This compound|lookchem [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Mechanism of Action of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686), is a bifunctional chemical reagent whose mechanism of action is defined by the distinct reactivity of its two primary functional groups: the N-hydroxysuccinimide (NHS) ester and the cyanoacetate moiety. This guide elucidates the chemical principles that govern its utility as both a powerful tool for bioconjugation and a versatile building block in synthetic chemistry. We provide a comprehensive overview of its reactivity, quantitative parameters governing its application, detailed experimental protocols, and its role in the synthesis of complex molecules such as Janus kinase (JAK) inhibitors.

Introduction: A Dual-Reactivity Profile

The "mechanism of action" of this compound is not biological in nature but is rooted in its chemical reactivity. It does not target a specific biological pathway or macromolecule in the classical pharmacological sense. Instead, its function is to covalently modify other molecules, serving as a linker or a synthetic intermediate. Its utility is derived from two key chemical features:

-

Amine-Reactive N-Hydroxysuccinimide (NHS) Ester: This group provides a mechanism for covalently attaching the cyanoacetate moiety to primary amines (—NH₂) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus), peptides, and other biomolecules. This reaction forms a stable amide bond.

-

Reactive Cyanoacetate Moiety: This functional group possesses an acidic methylene (B1212753) (—CH₂—) group positioned between a nitrile (—C≡N) and a carbonyl group, making it a versatile handle for further chemical transformations. Additionally, the entire molecule serves as a key precursor in multi-step organic syntheses.

Core Mechanism of Action: Chemical Reactivity

Part I: The NHS Ester-Mediated Acylation

The primary and most well-documented "action" of this reagent is the acylation of nucleophiles, particularly primary amines. The NHS ester is a highly efficient acylating agent due to the electron-withdrawing nature of the succinimide (B58015) ring, which makes the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. N-hydroxysuccinimide is an excellent leaving group, facilitating the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. A primary amine on a target molecule attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable N-hydroxysuccinimide byproduct and forming a robust amide bond between the target molecule and the cyanoacetyl group.

Navigating the Solubility Landscape of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, serves as a guiding tenet.

This compound possesses both polar and non-polar characteristics. The presence of the succinimide (B58015) ring, ester, and cyano groups contributes to its polarity and potential for hydrogen bonding, while the hydrocarbon backbone introduces a degree of non-polar character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [2] |

| Molecular Weight | 182.13 g/mol | [2] |

| Density | 1.468 g/cm³ | [2] |

| Boiling Point | 336.064 °C at 760 mmHg | [2] |

| Flash Point | 157.046 °C | [2] |

| LogP | -0.55482 | [2] |

| Storage Condition | 2-8 °C | [2] |

The negative LogP value suggests a degree of hydrophilicity, indicating that the compound is likely to have some solubility in polar solvents.

Predicted Solubility in Organic Solvents

In the absence of experimentally determined quantitative data, a qualitative prediction of solubility can be made based on the principles of polarity and chemical structure.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Water | 80.1 | Low to Medium | The presence of polar functional groups suggests some affinity for water, but the overall structure may limit extensive solubility. |

| Methanol (B129727) | 32.7 | High | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should facilitate the dissolution of the compound. |

| Ethanol | 24.5 | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities are expected to lead to good solubility. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | High | As a strong polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic compounds and is expected to readily dissolve this intermediate. |

| Acetonitrile (B52724) | 37.5 | High | The polarity of acetonitrile should be sufficient to overcome the crystal lattice energy of the compound. |

| Acetone | 20.7 | Medium to High | Acetone's moderate polarity suggests it should be a reasonably good solvent. |

| Ethyl Acetate (B1210297) | 6.0 | Medium | The ester functionality of ethyl acetate can interact with the polar groups of the solute, but its lower polarity may result in moderate solubility. |

| Non-Polar Solvents | |||

| Dichloromethane (DCM) | 9.1 | Low to Medium | While having a dipole moment, DCM is less polar than the aprotic solvents listed above, likely resulting in lower solubility. |

| Toluene (B28343) | 2.4 | Low | The non-polar nature of toluene makes it a poor solvent for a polar compound like this compound. |

| Hexane (B92381) | 1.9 | Very Low | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve a significant amount of this polar compound. |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed experimental protocols that can be adapted to determine the solubility of this compound in various organic solvents. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

To remove any undissolved solid particles, filter the sample through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the key factors that influence the solubility of a compound.

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a compound using the shake-flask method.

Caption: A diagram illustrating the interplay of solute properties, solvent properties, and external conditions that collectively determine the solubility of a compound.

References

Spectroscopic and Synthetic Profile of 2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate (also known as N-succinimidyl cyanoacetate). This reagent is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and life sciences research. While specific, publicly available experimental NMR spectra for this compound are not readily found in the literature, this guide synthesizes available data and provides predicted spectroscopic values based on its chemical structure.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₄ | [1][2][3] |

| Molecular Weight | 182.13 g/mol | [1] |

| CAS Number | 56657-76-2 | |

| Appearance | White to off-white solid | [1] |

| Purity (typical) | ≥98% (HPLC) | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.6 - 3.8 | Singlet | 2H | NC(O)CH₂CN |

| ~ 2.9 | Singlet | 4H | C(O)CH₂CH₂C(O) |

Predicted ¹³C NMR Spectrum

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C=O (succinimide) |

| ~ 162 | C=O (ester) |

| ~ 113 | CN |

| ~ 25 | C(O)CH₂CH₂C(O) |

| ~ 24 | NC(O)CH₂CN |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of cyanoacetic acid with N-hydroxysuccinimide, typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Materials:

-

Cyanoacetic acid

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve cyanoacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.

-

Add the DCC solution dropwise to the cyanoacetic acid and NHS solution over 30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a white solid.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for all carbon signals.

-

Further structural confirmation can be obtained using 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

References

The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Cyanoacetate Esters in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of cyanoacetate (B8463686) esters in the advancement of organic synthesis. From their initial discovery to their application in the construction of complex molecules and blockbuster pharmaceuticals, these versatile reagents have become indispensable tools for chemists. This document provides a historical perspective on their emergence, detailed experimental protocols for their foundational reactions, and an overview of their impact on medicinal chemistry.

The Dawn of a Versatile Reagent: Early Synthesis of Cyanoacetate Esters

The journey of cyanoacetate esters began in the late 19th century, a period of explosive growth in the field of organic chemistry. While cyanoacetic acid was first synthesized by S. Gabriel and J. Tafel in 1884, it was the development of methods to produce its esters that unlocked its true synthetic potential. Early methods for the preparation of ethyl cyanoacetate, the most common of these esters, laid the groundwork for its widespread use.

One of the earliest and most straightforward methods involved the reaction of an ethyl haloacetate with a cyanide salt, a process known as the Kolbe nitrile synthesis.[1][2] Another early approach was the Fischer esterification of cyanoacetic acid with ethanol (B145695) in the presence of a strong mineral acid.[1][2]

Experimental Protocol: Early Synthesis of Ethyl Cyanoacetate

The following protocol is a representation of an early laboratory-scale synthesis of ethyl cyanoacetate, based on the esterification of cyanoacetic acid.

Objective: To synthesize ethyl cyanoacetate from chloroacetic acid.

Materials:

-

Chloroacetic acid

-

Sodium carbonate

-

Sodium cyanide

-

Hydrochloric acid

-

95% Ethanol

-

Absolute Ethanol

-

Concentrated Sulfuric acid

Procedure:

-

Preparation of Sodium Cyanoacetate: In a 5-liter round-bottomed flask, 500 g of chloroacetic acid is dissolved in 700 cc of water. The solution is warmed to 50°C and neutralized with approximately 290 g of anhydrous sodium carbonate. In a separate vessel, 294 g of 97% sodium cyanide is dissolved in 750 cc of water warmed to 55°C. The sodium cyanide solution is then added to the cooled sodium chloroacetate (B1199739) solution with rapid mixing and cooling.[3]

-

Isolation of Cyanoacetic Acid: The resulting solution is filtered, and the cyanoacetic acid is liberated by the addition of 694 g of commercial hydrochloric acid with thorough stirring in a fume hood. The solution is then evaporated under reduced pressure at 60-70°C.[3]

-

Esterification: To the residue, 600 cc of 95% ethanol is added, and the solution is filtered from the precipitated sodium chloride. The alcoholic solution is evaporated under reduced pressure, and the resulting residue (approximately 540 g) is mixed with 600 cc of absolute ethanol and 10 cc of concentrated sulfuric acid. The mixture is heated under reflux for three hours.[3]

-

Workup and Distillation: The excess alcohol and water are removed by distillation under reduced pressure. The residue is heated for an additional two hours with 300 cc of absolute ethanol and 4 cc of concentrated sulfuric acid. The final product is isolated by distillation under reduced pressure, collecting the fraction at 94–99°C/16 mm.[3]

Expected Yield: 474–492 g of approximately 97–98% pure ethyl cyanoacetate.[3]

Foundational Reactions: The Pillars of Cyanoacetate Chemistry

The synthetic utility of cyanoacetate esters was truly unveiled through a series of named reactions developed in the late 19th and early 20th centuries. These reactions, which form the bedrock of cyanoacetate chemistry, are still widely used today in various forms.

The Knoevenagel Condensation (1894)

A pivotal moment in the history of cyanoacetate chemistry was the discovery of the Knoevenagel condensation by the German chemist Emil Knoevenagel in 1894.[4] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, to form a new carbon-carbon double bond.[5][6]

The reaction is typically catalyzed by a weak base, such as an amine, and proceeds through a β-hydroxy carbonyl intermediate, which then dehydrates to yield an α,β-unsaturated product.[5][7]

The following is a representative protocol from the era of Knoevenagel's initial discoveries.

Objective: To synthesize an α,β-unsaturated ester from an aldehyde and ethyl cyanoacetate.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Ethyl cyanoacetate

-

Piperidine (B6355638) (as catalyst)

-

Ethanol (as solvent)

Procedure:

-

Equimolar amounts of the aldehyde and ethyl cyanoacetate are dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated. The progress of the reaction can be monitored by the formation of a precipitate or by thin-layer chromatography.

-

Upon completion, the product is isolated by filtration if it precipitates, or by evaporation of the solvent followed by recrystallization or distillation.

Quantitative Data for Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate:

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 3h | 91 | [8] |

| DIPEAc | Hexane | 70 | 3h | 91 | [9] |

| Morpholine | Water | Room Temp | 1h | 92.3 | [10] |

| P4VP/Al2O3-SiO2 | Water | Reflux | 30 min | 98 | [11] |

The Guareschi-Thorpe Condensation (1896)

In 1896, the Italian chemist Icilio Guareschi reported a reaction that provided a straightforward route to substituted pyridones.[12] This reaction, later refined by Jocelyn Field Thorpe, involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia (B1221849).[12] The Guareschi-Thorpe condensation has proven to be a valuable tool for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

The following protocol is based on the original work of Guareschi.

Objective: To synthesize a substituted 2-pyridone.

Materials:

-

Ethyl cyanoacetate

-

A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Ammonia (aqueous or alcoholic solution)

Procedure:

-

Equimolar amounts of ethyl cyanoacetate and the 1,3-dicarbonyl compound are mixed.

-

An excess of an aqueous or alcoholic solution of ammonia is added to the mixture.

-

The reaction is stirred, often with gentle heating, until the reaction is complete.

-

The product, a substituted 2-pyridone, often precipitates from the reaction mixture and can be isolated by filtration.

The Thorpe-Ziegler Reaction (Early 20th Century)

Building upon the work of Jocelyn Field Thorpe, Karl Ziegler further developed the intramolecular cyclization of dinitriles, now known as the Thorpe-Ziegler reaction.[13][14] This powerful reaction facilitates the synthesis of cyclic ketones and enamines from dinitrile precursors through a base-catalyzed intramolecular condensation.[15]

An early protocol for this reaction would have been as follows:

Objective: To synthesize a cyclic α-cyanoketone.

Materials:

-

A dinitrile (e.g., adiponitrile)

-

A strong base (e.g., sodium ethoxide in ethanol)

-

Acid for hydrolysis (e.g., dilute sulfuric acid)

Procedure:

-

The dinitrile is dissolved in a suitable solvent, such as ethanol.

-

A catalytic amount of a strong base, like sodium ethoxide, is added.

-

The mixture is heated to reflux to promote the intramolecular cyclization.

-

After the cyclization is complete, the reaction mixture is cooled and then acidified with a dilute acid to hydrolyze the intermediate enamine.

-

The resulting cyclic ketone is then isolated through extraction and purified by distillation or recrystallization.

Physicochemical Properties of Ethyl Cyanoacetate

The reactivity and utility of ethyl cyanoacetate are intrinsically linked to its physicochemical properties. The presence of both a nitrile and an ester group flanking a methylene group results in the high acidity of the methylene protons, making it a potent nucleophile in base-catalyzed reactions.

| Property | Value | Reference |

| Molecular Formula | C5H7NO2 | [1] |

| Molar Mass | 113.116 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant | [1] |

| Boiling Point | 206-208 °C | [2] |

| Melting Point | -22.5 °C | [2] |

| Density | 1.06 g/cm³ | [2] |

| Solubility in Water | Slightly soluble | [2] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [2] |

Impact on Drug Development and Medicinal Chemistry

The versatility of cyanoacetate esters as building blocks has had a profound impact on the synthesis of pharmaceuticals. Their ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions has made them key starting materials for a diverse array of therapeutic agents.

Synthesis of Allopurinol (B61711)

Allopurinol, a drug used to treat gout and high levels of uric acid in the body, can be synthesized from ethyl cyanoacetate. One synthetic route involves the condensation of ethyl cyanoacetate with triethyl orthoformate, followed by cyclization with hydrazine (B178648) and subsequent reaction with formamide.[2]

Synthesis of Trimethoprim (B1683648)

Trimethoprim, an antibiotic commonly used to treat urinary tract infections, is another example of a pharmaceutical synthesized from ethyl cyanoacetate.[1] The synthesis involves a Knoevenagel condensation of ethyl cyanoacetate with 3,4,5-trimethoxybenzaldehyde, followed by reduction and cyclization with guanidine.[5]

Synthesis of Caffeine

The purine (B94841) derivatives theophylline, caffeine, and uric acid are also synthetically accessible from ethyl cyanoacetate.[1] For caffeine, the synthesis typically involves the reaction of ethyl cyanoacetate with N,N'-dimethylurea.[1][16]

Conclusion

From their discovery in the late 19th century, cyanoacetate esters have evolved from chemical curiosities to indispensable building blocks in organic synthesis. The pioneering work of chemists like Knoevenagel, Guareschi, and Thorpe established the fundamental reactivity of these compounds, paving the way for their widespread application. The continued development of new synthetic methodologies and their crucial role in the synthesis of life-saving medicines underscore the enduring legacy and bright future of cyanoacetate esters in the chemical sciences.

References

- 1. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 2. CN104387394A - Preparation method of allopurinol - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 6. synarchive.com [synarchive.com]

- 7. 150th Birthday: Emil Knoevenagel - ChemistryViews [chemistryviews.org]

- 8. organicreactions.org [organicreactions.org]

- 9. Emil Knoevenagel - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 13. Synthesis [ch.ic.ac.uk]

- 14. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 15. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Sciencemadness Discussion Board - Caffeine Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

fundamental reactivity of N-hydroxysuccinimide esters

An In-depth Technical Guide to the Fundamental Reactivity of N-Hydroxysuccinimide (NHS) Esters

Introduction

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed by researchers, scientists, and drug development professionals to create stable covalent linkages between molecules.[1][2] Initially developed for peptide synthesis, their high reactivity and selectivity towards primary amines, coupled with their relative stability in aqueous environments, have made them indispensable tools for labeling proteins, creating antibody-drug conjugates (ADCs), and developing diagnostic assays.[][4][5] This technical guide provides an in-depth exploration of the core principles governing NHS ester reactivity, offering quantitative data, detailed experimental protocols, and visual workflows to empower users in their research and development endeavors.

Core Principles of NHS Ester Reactivity

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[][6] In this mechanism, the unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester.[6] This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a highly stable amide bond and release N-hydroxysuccinimide as a leaving group.[1][]

The efficiency of this reaction is critically dependent on the pH of the medium.[7][8] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[4][9][10]

-

At low pH (below 7): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[4][7][10]

-

At high pH (above 8.5-9.0): The rate of hydrolysis, a competing side reaction where the NHS ester reacts with water, increases dramatically, significantly reducing the yield of the desired conjugate.[4][10][11]

Within the optimal range, a sufficient concentration of the primary amine is deprotonated and available to react, while the rate of hydrolysis remains manageable.[12]

Competing Pathways: Aminolysis vs. Hydrolysis

The primary challenge in NHS ester chemistry is managing the competition between the desired aminolysis (reaction with an amine) and the undesired hydrolysis (reaction with water).[][9][12] Hydrolysis results in the conversion of the reactive NHS ester to an unreactive carboxylic acid, which reduces the overall efficiency of the conjugation.[2][12]

The rate of hydrolysis is highly dependent on pH and temperature.[9][11] In dilute protein solutions, the unimolecular hydrolysis reaction can become a more significant competitor to the bimolecular conjugation reaction.[10] Therefore, to maximize conjugation efficiency, reactions are often performed with higher concentrations of the amine-containing biomolecule (typically 1-10 mg/mL) and at a slightly basic pH (8.3-8.5) for a controlled duration.[7][10]

Quantitative Data on Reactivity and Stability

The stability of an NHS ester is typically reported as its half-life (t½), the time it takes for 50% of the ester to hydrolyze under specific conditions. This parameter is crucial for designing effective conjugation strategies.

Table 1: Effect of pH and Temperature on the Half-life of NHS Esters

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7.0 | 0 | 4-5 hours |

| 7.0 | Ambient | ~7 hours |

| 8.0 | Ambient | ~1 hour |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

| 9.0 | Ambient | Minutes |

Data compiled from multiple sources.[4][9][10][11][13][14]

For applications requiring different solubility or cell permeability characteristics, a water-soluble version, the sulfo-NHS ester, is available.

Table 2: Comparison of NHS and Sulfo-NHS Esters

| Feature | NHS Ester | Sulfo-NHS Ester |

|---|---|---|

| Solubility | Insoluble in aqueous buffers; requires organic solvents (e.g., DMSO, DMF).[4] | Soluble in aqueous buffers.[4] |

| Membrane Permeability | Permeable to cell membranes.[4] | Impermeable to cell membranes.[4][15] |

| Stability | Generally lower in aqueous solution.[4] | Slightly higher in aqueous solution.[4] |

| Primary Applications | Intracellular labeling, general bioconjugation.[4] | Cell surface labeling, general bioconjugation in the absence of organic solvents.[4] |

Experimental Protocols

Protocol 1: Synthesis of an NHS Ester using a Carbodiimide (B86325) Coupling Agent

This protocol describes the activation of a carboxylic acid to form a reactive NHS ester. The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) depends on the solubility of the starting materials and the preferred purification method.[16]

-

Dissolution: Dissolve the carboxylic acid-containing molecule and N-hydroxysuccinimide (NHS) in an appropriate anhydrous solvent.

-

Molar Ratio: Use a molar ratio of Carboxylic Acid:NHS:Carbodiimide of approximately 1:1.2:1.2 to 1:2:2.[16]

-

Activation: Add the carbodiimide (DCC or EDC) to the solution and stir the reaction mixture. The reaction is typically run for several hours to overnight at room temperature, protected from light.[16]

-

Byproduct Removal:

-

DCC: The insoluble dicyclohexylurea (DCU) byproduct will precipitate. Remove it by filtration.[16]

-

EDC: The water-soluble urea (B33335) byproduct can be removed by aqueous extraction or washing if the product is in an organic phase, or by dialysis/chromatography for aqueous reactions.[16]

-

-

Purification & Use: The resulting NHS ester in the filtrate/solution can be purified further (e.g., by precipitation or chromatography) or used directly in a subsequent conjugation reaction.[16]

Protocol 2: General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general framework for conjugating an NHS ester to a protein.[7][10]

-

Buffer Exchange: Ensure the protein (or other biomolecule) is in an amine-free buffer at a pH of 8.3-8.5.[7][10]

-

Compatible Buffers: Phosphate-buffered saline (PBS), 0.1 M sodium bicarbonate, 0.1 M phosphate, HEPES, or borate (B1201080) buffers are suitable.[9][10]

-

Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target for the NHS ester.[9][10]

-

-

Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][10] Note that DMF can degrade to dimethylamine, which will react with the ester.[7]

-

Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. An 8- to 20-fold molar excess is a common starting point for mono-labeling, but this should be optimized for each specific protein and application.[2][7][17]

-

Reaction: Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently stirring or vortexing.[7]

-

Incubation: Incubate the reaction mixture. Typical conditions are 1 to 4 hours at room temperature or overnight at 4°C.[9][10][18] The lower temperature can be beneficial for sensitive proteins and also slows the rate of hydrolysis.[19]

-

Quenching (Optional): To terminate the reaction, a quenching reagent with a primary amine (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[10]

-

Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein conjugate. Common methods include gel filtration (desalting columns), dialysis, or precipitation.[7][10][18]

Visualizing Workflows and Decision Processes

References

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. interchim.fr [interchim.fr]

- 18. NHS ester protocol for labeling proteins [abberior.rocks]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate (CAS No. 56657-76-2), a reagent commonly utilized in bioconjugation and chemical synthesis. Adherence to the protocols outlined herein is crucial for mitigating risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄[2][3][4] |

| Molecular Weight | 182.13 g/mol [2][4] |

| Appearance | Solid (form may vary) |

| Boiling Point | 336.064 °C at 760 mmHg[2][3] |

| Flash Point | 157.046 °C[2][3] |

| Density | 1.468 g/cm³[2][3] |

| Refractive Index | 1.53[2][3] |

| Storage Temperature | 2-8 °C[2][3] |

| LogP | -0.55482[2][3] |

Experimental Protocols

The use of appropriate personal protective equipment is mandatory to prevent accidental exposure.

| Operation | Required Personal Protective Equipment |

| Weighing and Aliquoting (Solid Form) | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles.[2] Respiratory Protection: Use of a certified respirator (e.g., N95) is recommended, especially when handling powders outside of a fume hood to avoid dust inhalation.[5] Lab Coat: A standard laboratory coat is required.[2] |

| Dissolving and Solution Handling | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles and a face shield to protect against splashes.[5] Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2] Lab Coat: A standard laboratory coat is required.[2] |

| Waste Disposal | Gloves: Chemical-resistant gloves (e.g., nitrile).[2] Eye Protection: Chemical safety goggles.[2] Lab Coat: A standard laboratory coat is required.[2] |

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards of the chemical.

-

Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

-

Weighing: To minimize dust generation, weigh the solid compound carefully, preferably within a chemical fume hood or a balance with a draft shield.[2]

-

Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Clean all contaminated surfaces.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6] |

| Skin Contact | Immediately wash skin with plenty of soap and water.[1][6] Remove contaminated clothing and shoes.[2] If skin irritation occurs, seek medical attention. Wash clothing before reuse.[2] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] If you feel unwell, seek medical attention. |

| Ingestion | Do NOT induce vomiting.[6][7] Wash out mouth with water.[2][6] If the victim is conscious and not convulsing, give 1 or 2 glasses of water to dilute the chemical.[7] Seek immediate medical attention.[2][7] |

-

Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.[2][8]

-

Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.[8]

-

Collect Absorbed Material: Dampen the solid spill material with alcohol, then carefully scoop the absorbent material into a designated hazardous waste container.[7] Use absorbent paper dampened with alcohol to pick up any remaining material.[7]

-

Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., alcohol) followed by a wash with soap and water.[7] Collect all cleaning materials for disposal as hazardous waste.

-

Waste Disposal: Seal all contaminated materials, including absorbent paper and clothing, in a vapor-tight plastic bag for eventual disposal.[7]

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.[7][9] Water spray, foam, and dry chemical are also acceptable.[6]

-

Specific Hazards: During combustion, irritant fumes and hazardous combustion products such as carbon monoxide and nitrogen oxides may be emitted.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Due to its reactivity, this compound should be chemically inactivated before disposal.

-

Inactivation: The primary strategy involves the hydrolysis of the reactive NHS ester group. This can be achieved by preparing a quenching solution with a pH of 8.6 or higher (e.g., 0.1 M sodium bicarbonate or sodium carbonate buffer) to facilitate rapid hydrolysis.[8]

-

Procedure: Slowly add the waste material to the quenching solution while stirring in a chemical fume hood. Allow the mixture to stir for several hours to ensure complete hydrolysis.

-

Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container.

-

Contaminated Materials: All materials that have come into contact with the compound, such as pipette tips and gloves, should be placed in a sealed bag and disposed of as solid chemical waste.[8]

-

Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8] Collect the first rinse as hazardous waste. Subsequent rinses can be collected in the same hazardous waste container.[8]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Heat, flames, and sparks.[2]

-

Incompatible Materials: Oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon monoxide, nitrogen oxides.[2]

Visualizations

Caption: Chemical structure highlighting the reactive ester linkage.

Caption: Workflow for risk assessment and safe handling.

References

- 1. chemscene.com [chemscene.com]

- 2. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. benchchem.com [benchchem.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1-(3,4-diethoxyphenyl)ethanone (CAS 1137-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-diethoxyphenyl)ethanone (B72310) (CAS 1137-71-9), also known as 3',4'-diethoxyacetophenone. While direct and extensive biological activity data for this specific compound is limited in publicly available literature, this guide also explores the known biological activities of structurally similar compounds to provide insights into its potential pharmacological profile. Furthermore, it details relevant experimental protocols and lists current suppliers.

Chemical and Physical Properties

1-(3,4-diethoxyphenyl)ethanone is an aromatic ketone characterized by a di-substituted phenyl ring with two ethoxy groups and an acetyl group.

| Property | Value | Source |

| CAS Number | 1137-71-9 | N/A |

| Molecular Formula | C₁₂H₁₆O₃ | N/A |

| Molecular Weight | 208.25 g/mol | N/A |

| Appearance | White to Light Brown Solid | [1] |

| Purity | ≥95% - 99% | [1] |

| Storage | Store in a dry and cool place | [1] |

Table 1: Physicochemical Properties of 1-(3,4-diethoxyphenyl)ethanone.

Synthesis

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 1-(3,4-diethoxyphenyl)ethanone.

Biological Activity and Potential Mechanism of Action (Inferred from Structurally Related Compounds)

Direct experimental data on the biological activity and mechanism of action of 1-(3,4-diethoxyphenyl)ethanone is scarce. However, the broader class of acetophenone (B1666503) derivatives has been investigated for a range of pharmacological activities. Structurally similar compounds, particularly those with dihydroxy or dimethoxy substitutions, have demonstrated antimicrobial, anticancer, and enzyme-inhibitory properties.

Potential Antimicrobial Activity

Derivatives of dihydroxyacetophenone have shown significant antibacterial activity, particularly against drug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. The mechanism is thought to involve the disruption of the bacterial cell membrane.

Potential Anticancer and Cytotoxic Activity

Various acetophenone derivatives have been evaluated for their cytotoxic effects against different cancer cell lines. For instance, some 1,3,4-thiadiazole (B1197879) derivatives containing a dimethoxyphenyl group have shown activity against breast cancer cell lines. The proposed mechanisms often involve the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation.

Potential Enzyme Inhibition

The acetophenone scaffold is present in molecules that are known to inhibit various enzymes. For example, certain derivatives have been investigated as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. The di-substituted phenyl ring is a common feature in many enzyme inhibitors, suggesting that 1-(3,4-diethoxyphenyl)ethanone could be explored for similar activities.

Potential Biological Screening Workflow

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dioxopyrrolidin-1-yl 2-Cyanoacetate in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as succinimidyl cyanoacetate (B8463686) or cyanoacetic acid N-hydroxysuccinimide ester. This document details its primary application in the N-terminal cyanoacetylation of peptides, a critical modification for enhancing peptide stability and for use in the development of therapeutic peptides and enzyme inhibitors. Detailed protocols for on-resin peptide modification are provided, along with a summary of the chemical properties and potential applications of N-cyanoacetylated peptides.

Introduction: N-Terminal Modification of Peptides

The modification of peptide termini is a crucial strategy in drug discovery and development to enhance the therapeutic potential of peptide-based candidates. Unmodified peptides often suffer from rapid degradation by exopeptidases, limiting their in vivo half-life and bioavailability. N-terminal "capping," such as acetylation or, in this case, cyanoacetylation, can significantly increase a peptide's stability against enzymatic degradation.[1][2] The cyanoacetyl group, in particular, offers unique chemical reactivity that can be leveraged for further conjugation or to act as a reactive "warhead" in the design of enzyme inhibitors.

This compound is an N-hydroxysuccinimide (NHS) ester, a class of reagents widely used for the efficient acylation of primary amines under mild conditions.[3][4][5] This makes it an ideal candidate for the specific modification of the N-terminal α-amino group of a peptide chain.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | Succinimidyl cyanoacetate, Cyanoacetic acid-Osu |

| CAS Number | 56657-76-2 |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Storage | 2-8°C, desiccated |

Applications in Peptide Chemistry

The primary application of this compound in the context of peptide synthesis is the N-terminal cyanoacetylation of peptides. This modification serves several key purposes:

-

Enhanced Proteolytic Stability: Capping the N-terminus with a cyanoacetyl group can block the action of aminopeptidases, thereby increasing the peptide's half-life in biological systems.[1][2] This is a critical factor in the development of peptide-based therapeutics.

-

Enzyme Inhibition: The cyanoacetyl group can act as a reactive moiety. For example, cyanoacetyl hydrazones have been investigated as potential inhibitors of enzymes like pancreatic lipase.[6] N-cyanoacetylated peptides could be designed as targeted inhibitors for various enzymes, where the peptide sequence provides specificity and the cyanoacetyl group interacts with the active site.

-

Chemical Handle for Further Conjugation: The active methylene (B1212753) group of the cyanoacetyl moiety provides a site for further chemical modifications, allowing for the attachment of reporter molecules, polymers (e.g., PEG), or other functional groups.

Experimental Protocols

The following protocols describe the on-resin N-terminal cyanoacetylation of a peptide synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Materials

-

Peptide-on-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard SPPS reaction vessel

-

Inert gas (Nitrogen or Argon)

On-Resin N-Terminal Cyanoacetylation Protocol

This protocol is designed for a standard 0.1 mmol scale synthesis. Reagent volumes should be adjusted accordingly for different scales.

-

Resin Swelling: Swell the peptide-on-resin in DMF for 30 minutes.

-

Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a standard deprotection using 20% piperidine (B6355638) in DMF.

-

Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove residual piperidine.

-

Preparation of Cyanoacetylation Solution:

-

Dissolve 3-5 equivalents of this compound in DMF.

-

Add 5-10 equivalents of DIPEA to the solution.

-

-

Coupling Reaction:

-

Monitoring the Reaction: The completion of the reaction can be monitored using a qualitative ninhydrin (B49086) test to check for the absence of free primary amines.

-

Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Drying and Cleavage: Dry the resin under vacuum. The N-cyanoacetylated peptide can then be cleaved from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

Quantitative Data and Expected Outcomes

While specific yield data for N-terminal cyanoacetylation using this reagent is not extensively published, on-resin N-terminal modifications with NHS esters are generally efficient.[3][4]

| Parameter | Expected Outcome |

| Reaction Yield | >95% (on-resin) |

| Purity (post-cleavage) | Dependent on peptide sequence and cleavage efficiency |

| Monitoring | Negative ninhydrin test indicates complete capping |

Diagrams and Workflows

Reaction Mechanism

Caption: Reaction mechanism of N-terminal cyanoacetylation.

Experimental Workflow

Caption: Workflow for on-resin N-terminal cyanoacetylation.

Conclusion

This compound is a valuable reagent for the N-terminal modification of peptides. The resulting N-cyanoacetylated peptides exhibit enhanced stability and possess a functional group that can be exploited for further chemical modifications or for the design of targeted enzyme inhibitors. The provided protocols offer a straightforward and efficient method for achieving this modification on solid support, making it a useful tool for researchers in peptide chemistry and drug development.

Safety Information

-

This compound should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid formation of dust and aerosols.

-

Store in a cool, dry place away from oxidizing agents.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols should be adapted and optimized for specific peptide sequences and experimental conditions. Always follow standard laboratory safety procedures.

References

- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-terminal acetylation of antimicrobial peptide L163 improves its stability against protease degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]

- 6. ijbpas.com [ijbpas.com]

Application Notes and Protocols for Protein Labeling with 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein labeling is a cornerstone technique in biochemical research and drug development, enabling the investigation of protein function, localization, and interactions. Covalent modification of proteins with specific chemical probes can introduce new functionalities, facilitate detection, or aid in therapeutic applications.[1] 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686) or NHS-cyanoacetate, is an amine-reactive chemical probe. It utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach a cyanoacetyl group to proteins.[1][2] The NHS ester functional group reacts efficiently with primary amines (-NH₂), which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[1][3] Under appropriate pH conditions, the NHS ester reacts with a nucleophilic primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1] The introduction of the cyanoacetyl moiety can be used to study the effects of small molecule acylation on protein function or serve as a unique structural probe.

Principle of NHS-Ester Chemistry

N-Hydroxysuccinimide esters are widely employed for the modification of proteins.[4] The reaction is most efficient at a slightly alkaline pH (typically 7-9), where the primary amine groups are deprotonated and thus more nucleophilic.[5][6] The NHS group is an excellent leaving group, which facilitates the formation of a stable amide bond between the cyanoacetate moiety and the protein.[4] A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency.[5]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄[2][7] |

| Molecular Weight | 182.13 g/mol [2][7] |

| Boiling Point | 336.064°C at 760 mmHg[7] |

| Flash Point | 157.046°C[7] |

| Density | 1.468 g/cm³[7] |

| Storage Conditions | 2-8°C[7] |

Experimental Protocols

This protocol provides a general framework for labeling proteins with this compound. Optimization may be required depending on the specific protein and the desired degree of labeling.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer)[5]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1]

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-9.0.[8] Avoid buffers containing primary amines like Tris or glycine.[8]

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[8]

-

Purification column (e.g., size-exclusion chromatography, dialysis)[1]

Experimental Workflow

Caption: A generalized workflow for protein labeling with this compound.[1]

Detailed Protocol

-

Preparation of Protein Solution:

-

Preparation of this compound Stock Solution:

-

Calculation of Reagent Molar Excess:

-

Determine the desired molar excess of the NHS ester relative to the protein. A starting point of a 10- to 50-fold molar excess of the reagent over the protein is recommended.[1]

-

The optimal ratio will depend on the number of accessible primary amines on the protein and the desired degree of labeling.[8]

-

-

Labeling Reaction:

-

Add the calculated volume of the NHS-cyanoacetate stock solution to the protein solution while gently vortexing.[8]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1] Longer incubation times can be explored but may increase the risk of protein aggregation or degradation.[1]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[8] |

| Molar Excess of NHS-ester | 10-50X | May need optimization for the desired degree of labeling.[8] |

| Reaction pH | 8.0-9.0 | Optimal for deprotonation of primary amines.[8] The reaction is strongly pH-dependent.[6] |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins.[8] |

| Reaction Time | 30-60 minutes | Longer times may be needed at lower temperatures.[1][8] |

| Quenching Agent | 1 M Tris-HCl or Glycine | Final concentration of 50-100 mM.[8] |

Characterization of Labeled Protein

The success of the labeling reaction can be confirmed by several methods:

-

SDS-PAGE: A shift in the molecular weight of the protein may be observed, although the small mass of the cyanoacetyl group may not result in a discernible shift.

-

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF): This is the most accurate method to determine the degree of labeling by measuring the precise mass of the conjugated and unconjugated protein.[9]

-

Spectrophotometry: If the attached group has a unique absorbance, this can be used to quantify the degree of labeling.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Labeling Efficiency | pH of the reaction buffer is too low.[10] | Ensure the pH is between 8.0 and 9.0.[10] |

| Presence of primary amines in the buffer.[10] | Use an amine-free buffer like PBS, HEPES, or bicarbonate.[10] | |

| Hydrolyzed/inactive NHS ester. | Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[1][10] | |

| Insufficient molar excess of the labeling reagent. | Increase the molar excess of the NHS-cyanoacetate.[10] | |

| Protein Precipitation | Protein is sensitive to the reaction conditions or the organic solvent. | Perform the reaction at 4°C. Minimize the amount of organic solvent added.[8] |

Applications

The introduction of a cyanoacetyl group onto a protein can be utilized in various applications:

-

Studying Protein-Protein Interactions: The modification may alter the interaction interface or introduce a unique chemical handle for further reactions.

-

Enzyme Inhibition Studies: If the labeling occurs at or near the active site, it may modulate enzymatic activity.

-

Biophysical Characterization: The cyano group can serve as an infrared probe to study the local environment of the labeled site.

Signaling Pathway Diagram Example

While there are no specific signaling pathways directly associated with this compound in the provided search results, the following diagram illustrates a hypothetical scenario where a labeled protein could be used to modulate a signaling pathway. For instance, labeling a protein that interacts with a key signaling component could alter its function.

Caption: Hypothetical modulation of a signaling pathway by a labeled protein.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. (2,5-dioxopyrrolidin-1-yl) 2-cyanoacetate|56657-76-2 - MOLBASE Encyclopedia [m.molbase.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for 2,5-dioxopyrrolidin-1-yl 2-cyanoacetate in Bioconjugation Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-dioxopyrrolidin-1-yl 2-cyanoacetate, also known as N-succinimidyl cyanoacetate (B8463686) (NHS-cyanoacetate), is an amine-reactive chemical crosslinker used in bioconjugation. Its core structure features a cyanoacetate group activated with an N-hydroxysuccinimide (NHS) ester. This NHS ester allows for the covalent attachment of the cyanoacetyl group to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and modified oligonucleotides. The primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal amine of polypeptide chains. The resulting stable amide bond makes this reagent a valuable tool for various applications in research and drug development.

The cyano group introduces unique chemical properties to the conjugated molecule, potentially influencing its polarity and providing a handle for further chemical modifications if desired. This document provides detailed application notes and experimental protocols for the use of this compound in bioconjugation, with a focus on protein modification.

Core Concepts in Bioconjugation with NHS-cyanoacetate

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine from the biomolecule on the carbonyl carbon of the NHS ester of this compound. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly dependent on pH, with optimal conditions typically between pH 8.0 and 9.0 to ensure the primary amines are deprotonated and thus nucleophilic.

Data Presentation: Illustrative Quantitative Data